2-Chloro-5-(3-formylphenyl)nicotinic acid, 95%
Overview
Description
2-Chloro-5-(3-formylphenyl)nicotinic acid, 95% (2C5FNA) is a versatile organic compound with a wide range of applications in the laboratory. It is a white crystalline solid that is soluble in water and organic solvents. It is a useful reagent in organic synthesis, and has been used in the synthesis of various organic compounds and pharmaceuticals. It is also used as a catalyst in biochemical and physiological processes, and has been studied in the context of its mechanism of action and its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 2-Chloro-5-(3-formylphenyl)nicotinic acid, 95% is not fully understood. It is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synapse, leading to an increase in the transmission of nerve impulses.
Biochemical and Physiological Effects
2-Chloro-5-(3-formylphenyl)nicotinic acid, 95% has been studied in the context of its biochemical and physiological effects. It has been shown to have antifungal, antibacterial, and anti-inflammatory properties. Additionally, it has been shown to have neuroprotective effects, as it has been shown to protect neurons from oxidative damage. Furthermore, it has been shown to have anti-cancer properties, as it has been shown to inhibit the growth of cancer cells.
Advantages And Limitations For Lab Experiments
2-Chloro-5-(3-formylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, making it a cost-effective reagent. Additionally, it is soluble in water and organic solvents, making it easy to use in a variety of laboratory experiments. Furthermore, it is a versatile reagent, as it can be used in the synthesis of various organic compounds and pharmaceuticals.
However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound, and can decompose in the presence of light and oxygen. Additionally, it is a potent inhibitor of the enzyme acetylcholinesterase, and can lead to an increase in the concentration of acetylcholine in the synapse, leading to an increase in the transmission of nerve impulses.
Future Directions
There are several potential future directions for the use of 2-Chloro-5-(3-formylphenyl)nicotinic acid, 95%. It has been shown to have neuroprotective effects, and could be used to develop new treatments for neurological disorders. Additionally, it has been shown to have anti-cancer properties, and could be used to develop new treatments for cancer. Furthermore, it could be used to develop new drugs to treat bacterial and fungal infections, as well as to develop new anti-inflammatory drugs. Finally, it could be used to develop new catalysts for the synthesis of organic compounds and pharmaceuticals.
Synthesis Methods
2-Chloro-5-(3-formylphenyl)nicotinic acid, 95% can be synthesized by a variety of methods. The most common method is the reaction of 2-chloro-5-nitrobenzoic acid with 3-formylphenylmagnesium bromide in the presence of a base. This reaction produces 2-Chloro-5-(3-formylphenyl)nicotinic acid, 95% in good yields. Other methods of synthesis include the reaction of 2-chloro-5-nitrobenzoic acid with 3-formylphenylmagnesium chloride in the presence of a base, and the reaction of 2-chloro-5-nitrobenzoic acid with 3-formylphenylmagnesium iodide in the presence of a base.
Scientific Research Applications
2-Chloro-5-(3-formylphenyl)nicotinic acid, 95% has a wide range of applications in scientific research. It is used as a catalyst in the synthesis of various organic compounds and pharmaceuticals, and has been studied in the context of its mechanism of action and its biochemical and physiological effects. It is also used as a reagent in the synthesis of various organic compounds, such as amino acids, peptides, and nucleotides. Additionally, it is used as a reagent in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory drugs.
properties
IUPAC Name |
2-chloro-5-(3-formylphenyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-12-11(13(17)18)5-10(6-15-12)9-3-1-2-8(4-9)7-16/h1-7H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEWNDRMHDQECR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687030 | |
Record name | 2-Chloro-5-(3-formylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-formylphenyl)pyridine-3-carboxylic acid | |
CAS RN |
1261967-26-3 | |
Record name | 2-Chloro-5-(3-formylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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